Gestodene

Vue d'ensemble

Description

Le gestodène est un progestatif synthétique, un type d'hormone utilisé dans divers contraceptifs hormonaux. Il est connu pour son activité progestative élevée et est souvent utilisé en association avec un œstrogène dans les contraceptifs oraux. Le gestodène a été introduit pour la première fois pour un usage médical en 1987 et est parfois appelé progestatif de « troisième génération » .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du gestodène implique plusieurs étapes, à partir de structures stéroïdiennes de base. Une méthode courante implique la protection sélective du groupe carbonyle en position 3 par un diol sur la 13 bêta-éthyl-15 alpha-acétoxyl-gonane-4-ène-3,17-dione. Cet intermédiaire est ensuite soumis à diverses réactions chimiques, notamment la réduction et l'hydroxylation, pour produire le gestodène .

Méthodes de production industrielle

La production industrielle de gestodène implique généralement une synthèse à grande échelle utilisant des matières premières et des réactifs facilement disponibles. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. Le processus comprend souvent des étapes telles que le moulage par injection de réaction à des températures élevées pour former des anneaux intravaginaux contenant du gestodène .

Analyse Des Réactions Chimiques

Types de réactions

Le gestodène subit plusieurs types de réactions chimiques, notamment :

Réduction : Réduction du groupe carbonyle pour former des dérivés hydroxylés.

Hydroxylation : Introduction de groupes hydroxyle à des positions spécifiques sur le squelette stéroïdien.

Substitution : Remplacement de groupes fonctionnels par d'autres substituants pour modifier la structure chimique.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et la modification du gestodène comprennent des agents réducteurs comme le borohydrure de sodium et des agents hydroxylants comme le peroxyde d'hydrogène. Les réactions sont généralement effectuées dans des conditions contrôlées pour s'assurer que le produit souhaité est obtenu .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et réduits du gestodène, qui peuvent être utilisés plus avant dans des formulations pharmaceutiques .

Applications de la recherche scientifique

Le gestodène a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la chimie stéroïdienne et les mécanismes réactionnels.

Biologie : Étudié pour ses effets sur les processus cellulaires et la régulation hormonale.

Médecine : Largement utilisé dans les contraceptifs hormonaux et le traitement hormonal substitutif.

Industrie : Utilisé dans la production d'anneaux intravaginaux et d'autres systèmes d'administration de médicaments.

Mécanisme d'action

Le gestodène exerce ses effets en se liant au récepteur de la progestérone, qui est sa principale cible moléculaire. Cette liaison active le récepteur, conduisant à des changements dans l'expression génique et à l'inhibition de l'ovulation. Le gestodène a également de faibles activités androgénique, antiminéralocorticoïde et glucocorticoïde, qui contribuent à son profil pharmacologique global .

Applications De Recherche Scientifique

Gestodene in Oral Contraceptives

This compound is primarily utilized in combined oral contraceptives (COCs), often in combination with ethinylestradiol. Its applications in this area include:

- Cycle Control : Clinical studies have shown that this compound provides excellent cycle control with lower rates of intermenstrual bleeding compared to other progestins. A three-year study demonstrated a Pearl Index of 0.07, indicating high efficacy with minimal unintended pregnancies .

- Safety Profile : this compound-containing COCs exhibit a favorable safety profile, with a low incidence of estrogen-related side effects . Most adverse events reported include headaches and breast tension, similar to other progestin formulations .

- Metabolic Effects : Unlike some progestogens, this compound is associated with neutral or positive changes in lipid and carbohydrate metabolism, reducing the risk of metabolic side effects commonly seen with older progestins like levonorgestrel .

Emergency Contraception

Recent research has highlighted the potential of this compound as an effective agent for emergency contraception:

- Efficacy Compared to Other Agents : A patent application describes this compound's use in formulating emergency contraceptive medications that reportedly outperform levonorgestrel in efficacy while exhibiting fewer side effects . This positions this compound as a promising alternative for emergency contraceptive needs.

- Mechanism of Action : The mechanism by which this compound exerts its effects involves the suppression of ovulation and alteration of the endometrial lining, making it less receptive to implantation .

Effects on Hemostasis and Vascular Health

Emerging studies suggest that this compound may influence hemostatic parameters and vascular function:

- Thromboembolic Risk : this compound has been identified as a positive allosteric modulator of protease-activated receptor 1 (PAR1), which may contribute to an increased risk of venous thromboembolism associated with oral contraceptives containing this compound .

- Vascular Effects : Research indicates that this compound enhances platelet aggregation through PAR1 activation, highlighting the need for careful monitoring in women using this compound-containing contraceptives, especially those with pre-existing cardiovascular risks .

Table 1: Summary of Clinical Studies Involving this compound

Mécanisme D'action

Gestodene exerts its effects by binding to the progesterone receptor, which is its primary molecular target. This binding activates the receptor, leading to changes in gene expression and inhibition of ovulation. This compound also has weak androgenic, antimineralocorticoid, and glucocorticoid activities, which contribute to its overall pharmacological profile .

Comparaison Avec Des Composés Similaires

Le gestodène est souvent comparé à d'autres progestatifs, tels que le désogestrel, le norgestimate et le lévonorgestrel. Ces composés partagent des structures et des fonctions similaires, mais diffèrent par leurs propriétés pharmacocinétiques et leurs effets cliniques. Le gestodène est unique par son activité progestative élevée et ses faibles effets androgéniques, ce qui en fait un choix privilégié dans certains contraceptifs hormonaux .

Liste des composés similaires

- Désogestrel

- Norgestimate

- Lévonorgestrel

- Dienogest

- Nomégestrol

Activité Biologique

Gestodene (GDN) is a synthetic progestin widely used in oral contraceptives. Its biological activity extends beyond traditional progestational effects, influencing various physiological processes, including glucose metabolism and hormonal interactions. This article reviews the biological activity of this compound, highlighting its insulinotropic effects, thromboembolic risks, and estrogen-like activities.

Overview of this compound

This compound is a derivative of 19-nortestosterone, designed to have a higher selectivity for progestin receptors with reduced androgenic activity. This characteristic makes it an attractive option in contraceptive formulations, as it aims to minimize side effects associated with androgenic progestins.

Insulinotropic Effects

Recent studies have demonstrated that this compound exerts significant insulinotropic effects. A notable investigation assessed the impact of this compound on pancreatic β-cell activity in female rats. The study revealed that this compound and its metabolites, specifically 3β,5α-tetrahydro-GDN and 3α,5α-tetrahydro-GDN, significantly enhanced the expression of insulin II (Ins II) and glucokinase (Gk), leading to increased glucose-stimulated insulin secretion. These findings suggest that this compound may influence glucose metabolism through its conversion into metabolites with estrogen-like activities .

Key Findings from Insulinotropic Studies

| Compound | Ins II Expression | Gk Expression | Glucose-Stimulated Insulin Secretion |

|---|---|---|---|

| This compound | Significant | Significant | Enhanced |

| 3β,5α-tetrahydro-Gestodene | Greater | Greater | Enhanced |

| 3α,5α-tetrahydro-Gestodene | Greater | Greater | Enhanced |

The results indicate that the insulinotropic effects of this compound are mediated through its metabolites, which exhibit estrogenic properties despite not directly interacting with estrogen receptors .

Thromboembolic Risks

The use of this compound-containing oral contraceptives has been associated with an increased risk of venous thromboembolism (VTE). A comprehensive study involving 451 VTE cases compared to 1,920 controls found that this compound users had an adjusted odds ratio of 3.39 for confirmed VTE compared to non-users. However, this risk was not significantly elevated when compared to users of other progestins .

Comparative Risk Analysis

| Contraceptive Type | Adjusted Odds Ratio (VTE Risk) |

|---|---|

| This compound-containing OCs | 3.39 |

| Other progestins (non-desogestrel) | 3.14 |

| This compound vs. Other Progestins | 0.99 |

These findings suggest that while this compound may carry some risk for VTE, it does not appear to be greater than that associated with other modern progestins .

Estrogen-like Activities

This compound has been shown to possess weak estrogenic activity through its metabolites. A study highlighted that both 3βGSD and 3αGSD derivatives exhibited weak estrogenic effects but did not demonstrate synergistic actions with estradiol (E2). The research emphasized that while this compound does not bind directly to estrogen receptors, it can still influence estrogen-mediated pathways indirectly .

Estrogenic Activity Findings

| Compound | Estrogenic Activity | Synergistic Action with E2 |

|---|---|---|

| This compound | Weak | None |

| 3β-tetrahydro-Gestodene | Weak | None |

| 3α-tetrahydro-Gestodene | Weak | None |

These findings underline the complexity of this compound's biological activity and its potential implications for users of contraceptives containing this compound.

Propriétés

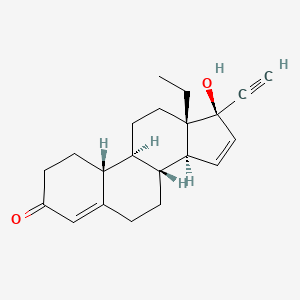

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSPDASOTUPFS-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046478 | |

| Record name | Gestodene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

This estrogen-progestogen combination acts by inhibiting ovulation by suppression of the mid-cycle surge of luteinizing hormone, the inspissation of cervical mucus so as to constitute a barrier to sperm, and the rendering of the endometrium unreceptive to implantation., Gestodene, one of three new gonane progestins, is the most potent on a per weight basis in regard to progestational effects and has little or no estrogenic effect. In in vivo animal studies, gestodene also has less androgenic activity compared with progestins found in older combination oral contraceptive formulations. It binds to mineralocorticoid receptors and consequently is a competitive aldosterone inhibitor, leading to speculation that it may be beneficial in hypertensive patients. ...In general, studies show that the incidence of side effects associated with the progestin and estrogen components tends to be low, with very little impact on lipid and carbohydrate metabolism. ..., Gestodene (17 alpha-ethynyl-13 beta-ethyl-17 beta-hydroxy-4, 15-gonadien-3-one) is the most potent synthetic progestin currently available and it is widely used as a fertility regulating agent in a number of contraceptive formulations because of its high effectiveness, safety and acceptability. The observation that contraceptive synthetic progestins exert hormone-like effects other than their progestational activities, prompted us to investigate whether gestodene (GSD) administration may induce estrogenic effects, even though the GSD molecule does not interact with intracellular estrogen receptors (ER). To assess whether GSD may exert estrogenic effects through some of its neutral metabolites, a series of experimental studies were undertaken using GSD and three of its A-ring reduced metabolites. Receptor binding studies by displacement analysis confirmed that indeed GSD does not bind to the ER, whereas its 3 beta,5 alpha-tetrahydro reduced derivative (3 beta GSD) interacts with a relative high affinity with the ER. The 3 alpha,5 alpha GSD isomer (3 alpha GSD) also binds to the ER, though to a lesser extent. The ability of the A-ring reduced GSD derivatives to induce estrogenic actions was evaluated by the use of two different molecular bioassays: (a) transactivation of a yeast system co-transfected with the human ER alpha (hER alpha) gene and estrogen responsive elements fused to the beta-galactosidase reporter vector and (b) transactivation of the hER alpha-mediated transcription of the chloramphenicol acetyl transferase (CAT) reporter gene in a HeLa cells expression system. The estrogenic potency of 3 beta GSD was also assessed by its capability to induce estrogen-dependent progestin receptors (PR) in the anterior pituitary of castrated female rats. The results demonstrated that 3 beta GSD and 3 alpha GSD were able to activate, in a dose-dependent manner, the hER alpha-mediated transcription of both the beta-galactosidase and the CAT reporter genes in the yeast and HeLa cells expression systems respectively. In both assays the 3 beta derivative of GSD exhibited a significantly greater estrogenic effect than its 3 alpha isomer, while unchanged GSD and 5 alpha GSD were completely ineffective. Neither 3 beta GSD nor 3 alpha GSD exhibited estrogen synergistic actions. Interestingly, the pure steroidal anti-estrogen ICI-182,780 diminished the transactivation induced by 3 beta GSD and 3 alpha GSD in the yeast expression system. Furthermore, administration of 3 beta GSD resulted in a significant increase of estrogen-dependent PR in the anterior pituitaries of castrated rats in comparison with vehicle-treated animals. The characteristics of the 3 beta GSD-induced PR were identical to those induced by estradiol benzoate. The overall results demonstrate that 3 beta GSD and its 3 alpha isomeric alcohol specifically bind to the ER and possess a weak intrinsic estrogenic activity, whereas unmodified GSD does not. The data contribute to a better understanding of the GSD mechanism of action and allow the hypothesis to be advanced that the slight estrogenlike effects attributable to GSD are mediated by its non-phenolic, tetrahydro reduced metabolites., Studies on the highly progestogenic compound gestodene have demonstrated that its progestogenic activity in an in-vivo system is far lower than those of its in-vitro binding or receptor activation; however, its androgenic activity in vitro has been confirmed and it appears to have weak binding activity to the glucocorticoid receptor . Its weak estrogenic activity (transactivation of estrogen receptor-mediated gene expression in model cells) appears to derive from its metabolism to the A-ring-reduced metabolites, 3beta- and 3alpha,5alpha-tetrahydrogestodene, and is probably mediated by the activity of 5alpha-reductase. These metabolites appeared to be selective agonists of estrogen receptor-alpha but not of estrogen receptor-beta. The parent compound did not activate estrogen receptors-alpha or -beta., For more Mechanism of Action (Complete) data for GESTODENE (6 total), please visit the HSDB record page. | |

| Record name | GESTODENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone-hexane | |

CAS No. |

60282-87-3 | |

| Record name | Gestodene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60282-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gestodene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060282873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gestodene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gestodene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gestodene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GESTODENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1664P6E6MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GESTODENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197.9 °C | |

| Record name | Gestodene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GESTODENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gestodene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.